

Application Notes and Protocols for Carnitine Acetyltransferase (CrAT) ELISA Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular energy metabolism, primarily located in the mitochondrial matrix. It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. This function is crucial for maintaining the balance of the acetyl-CoA/CoA ratio, which influences numerous metabolic pathways, including the Krebs cycle and fatty acid β -oxidation.^[1] Dysregulation of CrAT has been implicated in various metabolic disorders, making it a significant biomarker for research and a potential target for therapeutic intervention.^[2]

These application notes provide a comprehensive overview of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of CrAT concentration in various biological samples. The provided protocols and data are intended to guide researchers in obtaining accurate and reproducible results.

Principle of the Assay

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.^[3] A microtiter plate is pre-coated with a monoclonal antibody specific for **Carnitine Acetyltransferase (CrAT)**.^[3] When standards and samples are added to the wells, the CrAT present binds to the immobilized antibody. Following a washing step, a biotin-conjugated antibody specific for CrAT is added, which binds to the captured CrAT, forming a sandwich

complex.[3] Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin.[3] After another wash, a TMB substrate solution is added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of CrAT in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3]

Data Presentation

The following tables summarize the performance characteristics of a typical **Carnitine Acetyltransferase** (CrAT) ELISA kit. Data is representative and may vary slightly between different kit lots and manufacturers.

Table 1: General Kit Specifications

Parameter	Human CrAT ELISA Kit	Rat CrAT ELISA Kit
Assay Type	Sandwich ELISA	Sandwich ELISA
Detection Range	3.12 - 200 ng/mL[3][4]	3.13 - 200 ng/mL
Sensitivity	1.14 ng/mL[4]	1.14 ng/mL
Sample Types	Tissue homogenates, cell lysates, other biological fluids[3]	Tissue homogenates, cell lysates, other biological fluids[5]
Assay Length	~3 - 4.5 hours[3][4]	~4.5 hours

Table 2: Assay Precision

The precision of the assay is determined by the coefficient of variation (CV%), which should be within acceptable limits for reproducibility.

Precision Type	Human CrAT ELISA Kit (%CV)	Rat CrAT ELISA Kit (%CV)
Intra-Assay Precision	< 10%	< 10%[2]
Inter-Assay Precision	< 12%	< 12%[2]

Intra-assay precision was determined by testing three samples with low, medium, and high levels of CrAT twenty times on one plate. Inter-assay precision was assessed by testing the same three samples on three different plates, with eight replicates per plate.[\[1\]](#)[\[2\]](#)

Table 3: Recovery

The recovery of the assay is determined by spiking known concentrations of CrAT into various matrices and measuring the observed concentration.

Sample Matrix	Human CrAT ELISA Kit (Average Recovery %)	Rat CrAT ELISA Kit (Average Recovery %)
Serum	97%	Not specified
EDTA Plasma	Not specified	Not specified
Heparin Plasma	Not specified	Not specified

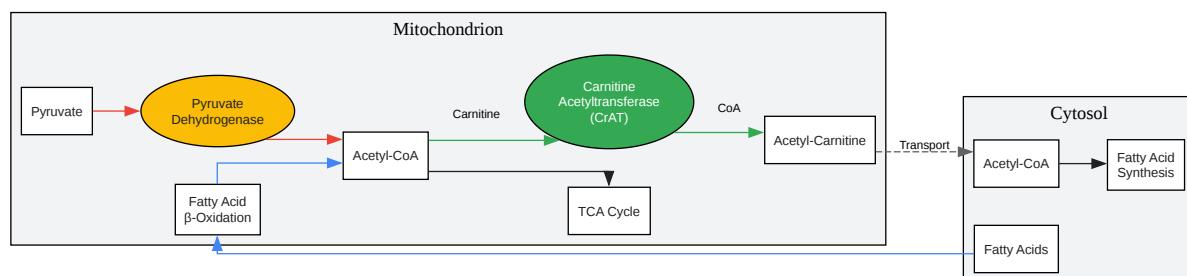
Recovery is calculated as (Observed Concentration / Expected Concentration) x 100%.

Table 4: Linearity of Dilution

Linearity was assessed by serially diluting samples containing high concentrations of CrAT and comparing the measured values to the expected concentrations.

Dilution Factor	Human CrAT ELISA Kit (% of Expected)	Rat CrAT ELISA Kit (% of Expected)
1:2	88 - 95%	Not specified
1:4	78 - 89%	Not specified
1:8	99 - 105%	Not specified
1:16	79 - 90%	Not specified

Table 5: Specificity

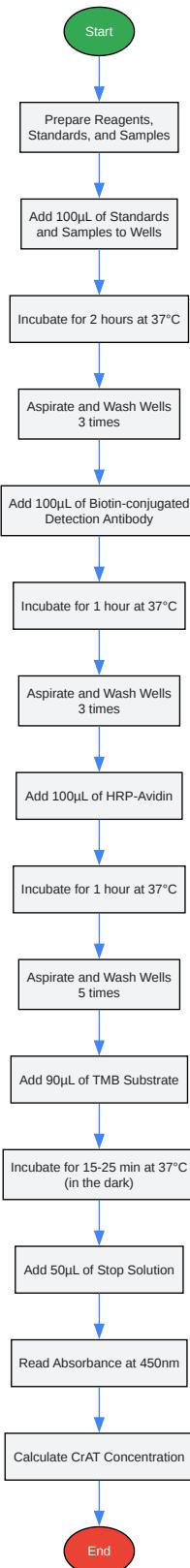

This assay demonstrates high specificity for the detection of **Carnitine Acetyltransferase**.

Cross-Reactivity	Observation
Related Analogs	No significant cross-reactivity or interference was observed with analogues of CrAT. [3]
Other Proteins	Specificity is ensured by the use of monoclonal antibodies highly specific to CrAT epitopes.

Signaling Pathway and Experimental Workflow

Carnitine Acetyltransferase in Fatty Acid Metabolism

Carnitine Acetyltransferase plays a crucial role in the transport of acetyl-CoA from the mitochondria to the cytosol, which is essential for fatty acid synthesis. It is also involved in the buffering of acetyl-CoA levels within the mitochondria, which is important for maintaining metabolic flexibility.



[Click to download full resolution via product page](#)

Carnitine Acetyltransferase Metabolic Pathway

Experimental Workflow for CrAT ELISA

The following diagram outlines the key steps of the sandwich ELISA protocol for measuring CrAT concentration.

[Click to download full resolution via product page](#)

CrAT ELISA Experimental Workflow

Experimental Protocols

Reagent Preparation

Bring all reagents to room temperature before use. It is recommended that all standards and samples be run in duplicate.

- Wash Buffer (1x): If the provided Wash Buffer is concentrated, dilute it with deionized or distilled water to a 1x solution.
- Standard: Reconstitute the lyophilized CrAT standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare a dilution series of the standard as per the kit's instructions to create a standard curve.
- Biotin-conjugated Detection Antibody (1x): Dilute the concentrated Biotin-conjugated Detection Antibody with the appropriate diluent to a 1x working solution.
- HRP-Avidin (1x): Dilute the concentrated HRP-Avidin with the appropriate diluent to a 1x working solution.

Sample Preparation

The following are general guidelines. Optimal dilutions should be determined by the user.

- Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.
- Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer and centrifuge to remove debris. Assay the supernatant immediately or store at $\leq -20^{\circ}\text{C}$.

- Cell Lysates: Wash cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to remove cellular debris and assay the supernatant immediately or store at $\leq -20^{\circ}\text{C}$.

Assay Procedure

- Determine the number of wells required for standards, samples, and blanks.
- Add 100 μL of each standard, sample, and blank into the appropriate wells of the pre-coated microtiter plate.[\[2\]](#)
- Cover the plate and incubate for 2 hours at 37°C .[\[2\]](#)
- Aspirate the liquid from each well.
- Wash each well three times with 300 μL of 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Add 100 μL of the 1x Biotin-conjugated Detection Antibody to each well.[\[2\]](#)
- Cover the plate and incubate for 1 hour at 37°C .[\[2\]](#)
- Aspirate and wash the wells three times as in step 5.
- Add 100 μL of 1x HRP-Avidin solution to each well.[\[2\]](#)
- Cover the plate and incubate for 1 hour at 37°C .[\[2\]](#)
- Aspirate and wash the wells five times as in step 5.[\[2\]](#)
- Add 90 μL of TMB Substrate solution to each well.[\[2\]](#)
- Incubate the plate for 15-25 minutes at 37°C in the dark.[\[2\]](#)
- Add 50 μL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard OD from all other OD values.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Use the standard curve to determine the concentration of CrAT in the samples.
- Multiply the sample concentration by the dilution factor if samples were diluted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mybiosource.com [mybiosource.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Biomatik Corporation Human Carnitine Acetyltransferase (CRAT) ELISA Kit, | Fisher Scientific [fishersci.com]
- 4. Rat carnitine-acylcarnitine translocase (CACT) Elisa Kit – AFG Scientific [afgsci.com]
- 5. Rat Carnitine Acetyltransferase (CRAT) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Carnitine Acetyltransferase (CrAT) ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13397406#elisa-kit-for-measuring-carnitine-acetyltransferase-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com